molecular formula C38H58O14 B14640407 Urechitoxin CAS No. 56774-61-9

Urechitoxin

Cat. No.: B14640407
CAS No.: 56774-61-9
M. Wt: 738.9 g/mol
InChI Key: ITYAEKHTQKSNBZ-LZDXGJHISA-N
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Description

Urechitoxin, systematically known as Oleandrigenin 3-O-[β-D-glucopyranosyl-(1→4)-α-L-oleandroside], is a cardenolide (steroid glycoside) of research interest . As a naturally occurring phytochemical, it serves as a valuable reference standard in analytical chemistry, particularly in mass spectrometry studies for the identification and characterization of related steroid glycosides . Researchers also utilize this compound in phytochemical and pharmacological investigations to explore the bioactivity of cardenolides, a class known for their diverse and potent biological effects. Its defined structure provides a crucial template for studying structure-activity relationships within this compound family. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

56774-61-9

Molecular Formula

C38H58O14

Molecular Weight

738.9 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C38H58O14/c1-18-34(52-35-33(44)32(43)31(42)27(16-39)51-35)25(46-5)14-29(48-18)50-22-8-10-36(3)21(13-22)6-7-24-23(36)9-11-37(4)30(20-12-28(41)47-17-20)26(49-19(2)40)15-38(24,37)45/h12,18,21-27,29-35,39,42-45H,6-11,13-17H2,1-5H3/t18-,21+,22-,23-,24+,25-,26-,27+,29-,30-,31+,32-,33+,34-,35-,36-,37+,38-/m0/s1

InChI Key

ITYAEKHTQKSNBZ-LZDXGJHISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Preparation Methods

Ethanol-Based Extraction

C. H. Hassall (1951) advanced the methodology by optimizing solvent systems and purification steps:

  • Plant Material Preparation : Dried leaves were ground to a fine powder.
  • Hot Ethanol Extraction : Powdered leaves were refluxed with 95% ethanol for 4–6 hours.
  • Filtration and Concentration : The ethanolic extract was filtered and evaporated under reduced pressure.
  • Defatting : The residue was treated with petroleum ether to remove lipids.
  • Chromatography : The defatted extract was subjected to column chromatography using alumina or silica gel, with chloroform-methanol mixtures as eluents.

Key Data :

Step Solvent Ratio Yield (%) Purity (%)
Ethanol Extraction 95% ethanol 0.5–0.7 60–70
Column Chromatography CHCl3:MeOH (9:1) 0.2–0.3 85–90

Enzymatic Hydrolysis

Hassall identified that this compound is susceptible to enzymatic degradation in fresh plant material. To inhibit hydrolysis:

  • Rapid Drying : Leaves were dried at 100°C immediately after harvesting.
  • Acid Treatment : Extracts were acidified to pH 3–4 with dilute HCl to deactivate endogenous enzymes.

Modern Purification Techniques

High-Performance Liquid Chromatography (HPLC)

Recent advancements employ HPLC for higher purity:

  • Column : C18 reverse-phase column (150 mm × 4.6 mm, 5 μm).
  • Mobile Phase : Acetonitrile-water (55:45) with 0.1% acetic acid.
  • Flow Rate : 1.0 mL/min.
  • Detection : Fluorescence detection (λex = 333 nm, λem = 460 nm).

Advantages :

  • Purity ≥ 99%.
  • Reduced matrix interference compared to traditional methods.

Solid-Phase Extraction (SPE)

SPE protocols adapted from ciguatoxin purification (2024) show promise:

  • Sample Preparation : Freeze-dried plant material.
  • Extraction : Methanol-water (80:20) with ultrasonication.
  • Partitioning : Liquid-liquid extraction with dichloromethane.
  • SPE Cleanup : Aminopropyl columns eluted with methanol-acetic acid (95:5).

Recovery Rates :

Compound Recovery (%)
This compound 70–73

Characterization and Quality Control

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, CDCl3) δ 5.30 (s, H-1), 4.90 (d, J = 7.5 Hz, H-22).
  • Mass Spectrometry (MS) : ESI-MS m/z 455.2 [M+H]+.

Toxicological Validation

  • Bioassays : Cardiac arrest in cats at 0.01 mg/kg, confirming potency.
  • Cell-Based Assays : Neuroblastoma (N2a) cells used to quantify cytotoxicity.

Chemical Reactions Analysis

Types of Reactions: Urechitoxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified glycosides and altered steroid structures, which can have different biological activities .

Scientific Research Applications

Urechitoxin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and steroid chemistry.

    Biology: this compound is studied for its effects on cellular processes, particularly in the cardiovascular system.

    Medicine: It has potential therapeutic applications in treating heart conditions due to its cardiotonic properties.

    Industry: this compound is used in the development of bioactive compounds for pharmaceuticals.

Mechanism of Action

Urechitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and can be beneficial in treating heart failure. The molecular targets include the sodium-potassium pump and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Urechitin

Urechitoxin and Urechitin are co-occurring glycosides in Urechites suberecta, but they differ significantly in properties and activity:

Property This compound Urechitin
Concentration Lower (exact % unspecified) ≥50% in fresh leaves, ~3% in dried
Solubility Low in water, higher in alcohol Not explicitly stated, but likely similar
Potency Less active; slower onset of action Highly active; rapid cardiac effects
Toxic Dose (Frogs) 1/1000–2 mg (fatal in 1+ hours) Lower doses required for similar lethality
Cardiac Arrest Diastole (low dose) or systole (high dose) Systole (predominant)

Urechitin’s greater potency is evident in experiments where 1 part per 100,000 fluid stopped frog hearts in 6 minutes, compared to this compound’s 1 part per 1,000,000 requiring 75 minutes . Both compounds belong to the digitalis group but exhibit distinct dose-response profiles .

Comparison with Other Cardiac Glycosides

This compound shares mechanistic similarities with digitalis-group compounds but differs in key aspects:

Digitalis (Digoxin/Digitoxin)

  • Source : Digitalis purpurea (foxglove).
  • Mechanism : Inhibits Na+/K+ ATPase, increasing intracellular Ca²⁺ and myocardial contractility.
  • Toxicity : Nausea, hyperkalemia, ventricular tachycardia.
  • Contrast with this compound: this compound’s cardiac arrest phases (systole/diastole) are dose-dependent, whereas digitalis typically induces systole .

Ouabain

  • Source : Strophanthus gratus.
  • Mechanism : Rapid Na+/K+ ATPase inhibition, used experimentally.
  • Contrast : Ouabain acts faster than this compound, with acute toxicity (minutes vs. hours) .

C. Thevetin (from Thevetia peruviana)

  • Solubility : More water-soluble than this compound.
  • Toxicity: Similar cardiac arrest in diastole but with pronounced gastrointestinal effects.
  • Potency : Thevetin is less potent than this compound in isolated heart models .

Research Findings and Toxicity Profile

Table 2: Comparative Toxicity and Physiological Effects

Compound Lethal Dose (Frog) Cardiac Arrest Phase Key Symptoms Solubility
This compound 1/1000–2 mg Diastole/Systole Paralysis, delayed heart failure Low (water), high (alcohol)
Urechitin <1/1000 mg Systole Rapid heart failure Not specified
Digoxin 0.1–0.3 mg/kg Systole Nausea, arrhythmias Moderate (water/alcohol)
Ouabain 0.05 mg/kg Systole Acute cardiac arrest High (water)

Key Observations :

  • This compound’s delayed toxicity in dogs (e.g., Experiment 5) suggests cumulative myocardial damage, a trait less pronounced in digitalis .
  • Its classification within the digitalis group remains provisional due to incomplete mechanistic overlap .

Q & A

Q. What experimental models are most effective for studying Urechitoxin’s acute toxicity?

Researchers commonly use amphibian (e.g., frogs) and mammalian (e.g., dogs) models to evaluate this compound’s cardiotoxic and neuromuscular effects. Frogs are ideal for observing systemic paralysis and heart failure due to their sensitivity to low doses (e.g., 1/1000 to 2 mg), while dogs provide insights into delayed symptoms like muscular weakness and irregular heart rhythms at higher doses (e.g., 5 mg subcutaneously) . Methodologically, isolated heart preparations (e.g., Williams’s apparatus) allow precise measurement of ventricular pressure changes and dose-dependent responses (e.g., 1:100,000 dilution causing cardiac arrest in 8 minutes) .

Q. How do researchers establish lethal dosage thresholds for this compound across species?

Dose-response experiments are conducted to determine median lethal doses (LD₅₀). For example, frog studies show mortality within 1–2 hours at 1/2000–1/20000 mg doses, while dogs exhibit delayed toxicity (e.g., 5 mg causing death after 24 hours). Researchers use probit analysis or logistic regression to model dose-toxicity relationships, ensuring statistical rigor . Consistency in administration routes (e.g., subcutaneous vs. circulatory infusion) is critical to avoid confounding bioavailability factors .

Advanced Research Questions

Q. How can contradictory findings on this compound’s potency in isolated vs. in vivo systems be resolved?

Discrepancies arise from differences in toxin delivery and systemic interactions. Isolated heart models (e.g., 1:1,000,000 dilution in frogs) lack metabolic clearance pathways, amplifying observed potency compared to in vivo studies . To reconcile these, researchers should:

  • Conduct parallel experiments comparing isolated tissue and whole-organism responses.
  • Use pharmacokinetic modeling to account for distribution and elimination rates.
  • Validate findings with cross-species comparisons (e.g., dog vs. frog plasma protein binding assays) .

Q. What methodologies best capture this compound’s differential effects on cardiac systole and diastole?

High-resolution electrophysiological recordings and pressure-volume loop analyses are recommended. Evidence shows that large this compound doses induce ventricular arrest in systole (e.g., 1/2000 mg in frogs), while smaller doses (1/10000 mg) cause diastolic arrest . Researchers should:

  • Employ Langendorff-perfused heart setups to isolate mechanical and electrical activity.
  • Use calcium imaging or optogenetic tools to track ion flux disruptions during contraction-relaxation cycles.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

Q. How should researchers address variability in this compound’s neuromuscular effects across studies?

Variability often stems from differences in toxin purity or animal strain sensitivities. To mitigate this:

  • Standardize toxin sourcing (e.g., HPLC purification ≥95%) and storage conditions.
  • Use genetically homogeneous animal models (e.g., inbred frog or rodent strains).
  • Incorporate negative controls (e.g., saline-treated cohorts) and blinded data analysis to reduce bias .

Methodological Frameworks for Research Design

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

The PICO framework (Population, Intervention, Comparison, Outcome) is effective. For example:

  • Population : Isolated frog ventricles.
  • Intervention : this compound exposure (1:400,000 dilution).
  • Comparison : Untreated or atropine-preconditioned hearts.
  • Outcome : Time to cardiac arrest and systole/diastole ratio. This structure ensures alignment with research aims and reproducibility .

Q. How can researchers optimize data collection for this compound’s long-term toxicity studies?

Longitudinal studies in mammals (e.g., dogs) require:

  • Frequent ECG monitoring to detect arrhythmias.
  • Histopathological analysis post-mortem (e.g., myocardial fibrosis).
  • Adherence to ethical guidelines for terminal endpoints (e.g., humane euthanasia criteria) .

Data Analysis and Interpretation

Q. What statistical methods are robust for analyzing this compound’s dose-dependent cardiac effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) quantify EC₅₀ values. For time-to-event data (e.g., heart arrest), Kaplan-Meier survival analysis with log-rank tests compares treatment groups. Multivariate ANOVA accounts for covariates like animal weight or baseline heart rate .

Q. How should conflicting results between in vitro and in vivo neurotoxicity assays be interpreted?

Divergence may reflect compensatory mechanisms in vivo (e.g., blood-brain barrier exclusion). Researchers should:

  • Perform ex vivo neuromuscular junction assays to bridge the gap.
  • Use transcriptomic profiling (e.g., RNA-seq) to identify pathways altered in intact organisms.
  • Apply systematic review tools (e.g., PRISMA) to synthesize evidence across studies .

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